molecular formula C21H27ClN2O3 B11367446 5-chloro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11367446
M. Wt: 390.9 g/mol
InChI Key: REXGZKRWFBDMHS-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, chlorination, and subsequent functionalization with the morpholinyl and cyclohexyl groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding mode and affinity are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinyl and cyclohexyl groups contribute to its potential as a versatile bioactive compound .

Properties

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H27ClN2O3/c1-15-17-13-16(22)5-6-18(17)27-19(15)20(25)23-14-21(7-3-2-4-8-21)24-9-11-26-12-10-24/h5-6,13H,2-4,7-12,14H2,1H3,(H,23,25)

InChI Key

REXGZKRWFBDMHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3(CCCCC3)N4CCOCC4

Origin of Product

United States

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